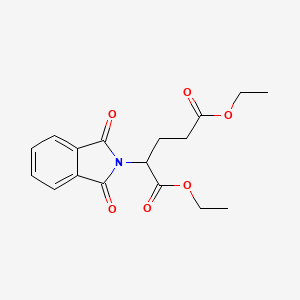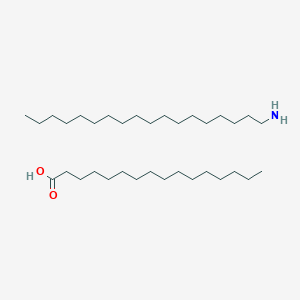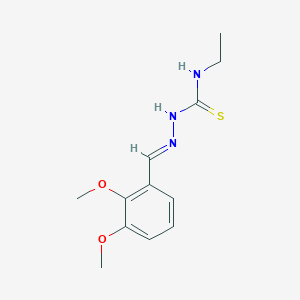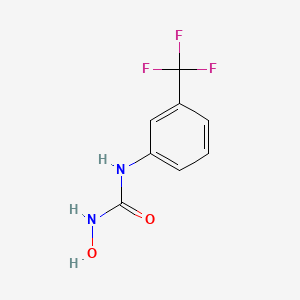
1,2-Di(2,4,6-trimethylphenyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(2,4,6-trimethylphenyl)ethane is an organic compound with the molecular formula C20H26. It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to an ethane backbone. This compound is notable for its structural complexity and the presence of multiple aromatic rings, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di(2,4,6-trimethylphenyl)ethane typically involves the reaction of 2,4,6-trimethylbenzyl chloride with a suitable ethane derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an aluminum chloride catalyst facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Di(2,4,6-trimethylphenyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aromatic rings to more saturated forms, although this is less common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Partially or fully hydrogenated aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,2-Di(2,4,6-trimethylphenyl)ethane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological macromolecules, although specific biological applications are limited.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific aromatic characteristics.
Mecanismo De Acción
The mechanism of action of 1,2-Di(2,4,6-trimethylphenyl)ethane primarily involves its interaction with other chemical species through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its reactivity and interactions with other molecules. The presence of multiple methyl groups on the aromatic rings also affects its steric and electronic properties, making it a versatile compound in various chemical reactions .
Comparación Con Compuestos Similares
1,2-Diphenylethane: Lacks the methyl groups present in 1,2-Di(2,4,6-trimethylphenyl)ethane, resulting in different reactivity and physical properties.
1,2-Bis(4-dimethoxyphenyl)ethane: Contains methoxy groups instead of methyl groups, leading to variations in electronic effects and reactivity.
1,2-Bis(2,3-dimethylphenyl)ethane: Similar structure but with different methyl group positions, affecting steric interactions and reactivity.
Uniqueness: this compound is unique due to the specific arrangement of methyl groups on the aromatic rings, which influences its chemical behavior and makes it distinct from other similar compounds. This unique structure allows for specific interactions and reactivity patterns that are not observed in other related compounds .
Propiedades
Número CAS |
4674-23-1 |
|---|---|
Fórmula molecular |
C20H26 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-[2-(2,4,6-trimethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H26/c1-13-9-15(3)19(16(4)10-13)7-8-20-17(5)11-14(2)12-18(20)6/h9-12H,7-8H2,1-6H3 |
Clave InChI |
TUIQGWQRVMJCAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CCC2=C(C=C(C=C2C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















